4-(3-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid
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Overview
Description
4-(3-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(3-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the pyrrolidine ring.
3-Bromophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
3-(3-Bromophenyl)propionic acid: Similar but with a different carbon chain length.
Uniqueness
4-(3-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of both a bromine-substituted phenyl ring and a pyrrolidine ring with a carboxylic acid group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H14BrNO2 |
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Molecular Weight |
284.15 g/mol |
IUPAC Name |
4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c1-14-6-10(11(7-14)12(15)16)8-3-2-4-9(13)5-8/h2-5,10-11H,6-7H2,1H3,(H,15,16) |
InChI Key |
UTCGRNYMJJATPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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